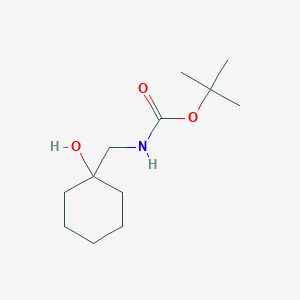

1-(Boc-aminomethyl)-1-hydroxycyclohexane

Description

Properties

IUPAC Name |

tert-butyl N-[(1-hydroxycyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-12(15)7-5-4-6-8-12/h15H,4-9H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBYCEVRJJLTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945028 | |

| Record name | tert-Butyl hydrogen [(1-hydroxycyclohexyl)methyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223763-92-6 | |

| Record name | tert-Butyl hydrogen [(1-hydroxycyclohexyl)methyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Executive Summary

1-(Boc-aminomethyl)-1-hydroxycyclohexane (CAS: 223763-92-6) is a critical gem-disubstituted cyclohexane building block. Its structural rigidity, provided by the cyclohexane ring, locks the amino and hydroxyl groups into a specific spatial orientation, making it an invaluable scaffold in medicinal chemistry for peptidomimetics and the design of conformationally restricted analogues of

This guide details a robust, three-step synthetic pathway starting from commercially available cyclohexanone. The protocol emphasizes scalability, safety, and high purity, utilizing a Henry reaction (nitroaldol addition) followed by catalytic hydrogenation and chemoselective amine protection.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals cyclohexanone as the logical starting material. The geminal substitution pattern suggests a nucleophilic addition to the ketone carbonyl. The aminomethyl group is best accessed via the reduction of a nitromethyl precursor, which in turn is derived from the condensation of nitromethane with the ketone.

Figure 1: Retrosynthetic tree illustrating the disconnection to simple precursors via the Henry reaction pathway.

Detailed Synthetic Protocol

Step 1: Henry Reaction (Nitroaldol Addition)

Objective: Synthesis of 1-(nitromethyl)cyclohexanol. Mechanism: Base-catalyzed nucleophilic attack of the nitronate anion on the cyclohexanone carbonyl.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Nitromethane (1.5 equiv)

-

Base Catalyst: Potassium tert-butoxide (KOtBu) (0.1 equiv) or Amberlyst A-21 (heterogeneous)

-

Solvent: THF or EtOH

Procedure:

-

Setup: Charge a dry round-bottom flask with cyclohexanone (9.8 g, 100 mmol) and THF (100 mL) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add nitromethane (9.2 g, 150 mmol) followed by the slow addition of KOtBu (1.1 g, 10 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of cyclohexanone.[1]

-

Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 10-20% EtOAc/Hexane).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to a primary amine. Critical Safety Note: Raney Nickel is pyrophoric when dry. Handle under water or inert atmosphere.

Reagents:

-

1-(Nitromethyl)cyclohexanol (from Step 1)

-

Catalyst: Raney Nickel (approx. 10 wt% loading) or 10% Pd/C

-

Hydrogen Gas (H2) (Balloon or 50 psi)

-

Solvent: Methanol (MeOH)[2]

Procedure:

-

Setup: Dissolve the nitro-alcohol (10 mmol) in MeOH (50 mL).

-

Catalyst Addition: Carefully add the Raney Nickel slurry (washed with MeOH) to the reaction vessel.

-

Hydrogenation: Purge the vessel with N2, then H2. Stir vigorously under H2 atmosphere (balloon pressure is often sufficient, but 50 psi in a Parr shaker accelerates the reaction) for 12–18 hours.

-

Workup: Filter the catalyst through a pad of Celite (keep wet!). Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate to yield 1-(aminomethyl)cyclohexanol as a viscous oil or low-melting solid.

Step 3: Chemoselective Boc Protection

Objective: Protection of the primary amine without reacting with the tertiary alcohol.

Reagents:

-

1-(Aminomethyl)cyclohexanol (from Step 2)[3]

-

Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1)

Procedure:

-

Setup: Dissolve the crude amino-alcohol (10 mmol) in DCM (30 mL). Add Et3N (1.7 mL, 12 mmol).

-

Addition: Cool to 0°C. Add a solution of Boc2O (2.4 g, 11 mmol) in DCM (10 mL) dropwise.

-

Reaction: Warm to room temperature and stir for 3 hours.

-

Workup: Wash the reaction mixture with 1M citric acid (to remove unreacted amine/Et3N), saturated NaHCO3, and brine.

-

Purification: Dry over Na2SO4 and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to obtain the pure target compound.

Reaction Workflow Visualization

Figure 2: Sequential workflow for the synthesis of the target scaffold.

Characterization Data

The following data corresponds to the purified This compound .

Spectroscopic Data Summary

| Technique | Parameter | Observed Data (Approximate) | Interpretation |

| 1H NMR | Singlet | Boc tert-butyl group methyls. | |

| Multiplet | Cyclohexane ring methylene protons. | ||

| Doublet | CH2 adjacent to nitrogen (diastereotopic). | ||

| Broad Singlet | NH carbamate proton. | ||

| 13C NMR | Signal | Boc methyl carbons. | |

| Signal | Quaternary C-OH of cyclohexane. | ||

| Signal | Quaternary C-O of Boc group. | ||

| Signal | C=O carbamate carbonyl. | ||

| MS (ESI) | Sodium adduct (Calc MW = 229.32). | ||

| Physical | Appearance | White Solid | |

| Melting Point | 94–99 °C | Consistent with literature for Boc-amino derivatives. |

Troubleshooting & Optimization

-

Step 1 (Henry): If the reaction is slow, ensure the KOtBu is fresh. Water inhibits this reaction; use anhydrous solvents.

-

Step 2 (Reduction): Incomplete reduction often yields the hydroxylamine intermediate. Ensure high H2 pressure or fresh catalyst if this occurs.

-

Step 3 (Protection): Control pH. If the solution is too basic (pH > 10), base-catalyzed hydrolysis of the Boc group or side reactions may occur.

References

-

Preparation of 1-aminomethyl-cyclohexanol : PubChem. National Library of Medicine. Available at: [Link]

- Henry Reaction Conditions: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57, no. 6 (2001): 915-945. (General reference for Step 1 mechanism).

- Catalytic Hydrogenation of Nitro Alcohols: Organic Syntheses, Coll. Vol. 3, p. 59 (1955). (Standard protocol grounding for Raney Ni reduction).

Sources

Chemical properties and stability of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Topic: Chemical Properties and Stability of 1-(Boc-aminomethyl)-1-hydroxycyclohexane Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols

Executive Summary

This compound (CAS: 223763-92-6 / 885954-83-6) is a critical gem-disubstituted building block employed in the synthesis of spirocyclic scaffolds and peptide mimetics. Its structural core—a cyclohexane ring bearing both a tertiary hydroxyl group and a Boc-protected aminomethyl moiety at the C1 position—imparts unique conformational constraints (Thorpe-Ingold effect) but also introduces specific stability challenges.

This guide provides a definitive analysis of its chemical behavior, focusing on the dichotomy between the acid-labile Boc group and the acid-sensitive tertiary alcohol. It outlines self-validating protocols for handling, deprotection, and stability assessment, designed to prevent the common pitfall of acid-catalyzed dehydration.

Chemical Identity & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate |

| Common Name | This compound |

| CAS Registry Numbers | 223763-92-6; 885954-83-6 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 94–99 °C |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water/hexanes |

| pKa (Calculated) | ~12.8 (Hydroxyl), ~10.5 (Carbamate NH - weak acid) |

Structural Insight: The molecule features a gem-disubstitution pattern at C1.

-

Tertiary Alcohol: Sterically hindered and resistant to oxidation, but highly susceptible to E1 elimination (dehydration) under strong acidic conditions due to the stability of the potential tertiary carbocation intermediate.

-

Boc-Aminomethyl Group: Provides orthogonal protection.[1] The proximity of the carbamate nitrogen to the hydroxyl group allows for potential intramolecular hydrogen bonding, stabilizing the conformation but also facilitating cyclic side-reactions (e.g., oxazolidinone formation) under basic activation.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to controlling the quality of the material. The compound is typically synthesized via the reaction of 1-(aminomethyl)cyclohexanol with Di-tert-butyl dicarbonate (Boc₂O).

Common Impurities:

-

Impurity A (Starting Material): 1-(aminomethyl)cyclohexanol (detectable via Ninhydrin stain or LC-MS).

-

Impurity B (Dehydration Product): tert-butyl (cyclohex-1-en-1-ylmethyl)carbamate. This alkene forms if the workup is too acidic or if thermal stress is applied during drying.

-

Impurity C (Isocyanate Dimer): Rare, but possible if distilled at high temperatures.

Chemical Stability & Reactivity Profile

4.1 Acid Sensitivity (The Critical Control Point)

The primary stability risk is the competition between Boc-deprotection and Tertiary Alcohol Dehydration .

-

Mechanism: Strong acids (TFA, HCl) protonate the Boc carbonyl to release the amine (Desired).[2] However, they can also protonate the tertiary hydroxyl group, converting it into a good leaving group (

). Loss of water generates a tertiary carbocation, which rapidly eliminates a proton to form the endocyclic alkene (Undesired). -

Mitigation: Deprotection protocols must use scavengers or controlled acidity (e.g., HCl in Dioxane rather than neat TFA) to favor the kinetic deprotection over the thermodynamic dehydration.

4.2 Thermal Stability

-

Solid State: Stable up to its melting point (~94°C). Long-term storage >40°C is discouraged due to potential slow elimination of isobutylene (Boc degradation).

-

Solution State: Stable in neutral organic solvents (DCM, DMSO) at RT. In protic solvents (MeOH) at reflux, transesterification is negligible without a catalyst.

4.3 Base Stability[1]

-

Hydrolysis: The Boc group is resistant to basic hydrolysis under standard conditions (NaOH/LiOH).

-

Cyclization: Treatment with strong bases (NaH) followed by electrophilic activation (e.g., TsCl, SOCl₂) can trigger intramolecular cyclization to form a spiro-oxazolidinone, effectively "locking" the nitrogen and oxygen.

Visualization: Reactivity Pathways

The following diagram maps the divergent pathways dependent on pH and reagents.

Caption: Divergent reactivity pathways. Green path indicates optimal deprotection; red path indicates dehydration risk.

Experimental Protocols

Protocol A: Chemoselective Boc-Deprotection (Anti-Dehydration Method)

Context: Standard TFA deprotection often leads to 5-15% dehydration impurity due to the tertiary alcohol. This protocol minimizes that risk.

Reagents:

-

4M HCl in 1,4-Dioxane (Anhydrous)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of this compound in DCM (5 mL per mmol). Cool to 0 °C (Ice bath). Reason: Low temperature kinetically favors carbamate cleavage over alcohol elimination.

-

Acid Addition: Add 4M HCl in Dioxane (5.0 eq) dropwise over 10 minutes. Do not use neat TFA.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to 10 °C. Monitor by TLC (stain with Ninhydrin; SM is UV inactive/weak, Product stains purple).

-

Workup (Critical):

-

Option 1 (Isolation as Salt): Concentrate directly at <30 °C under reduced pressure. Triturate the residue with diethyl ether to obtain the HCl salt.

-

Option 2 (Free Base): Quench by pouring into a biphasic mixture of DCM and sat. NaHCO₃ at 0 °C. Rapidly extract and dry over Na₂SO₄. Avoid prolonged exposure to aqueous acid.

-

Validation Criteria:

-

¹H NMR should show loss of Boc singlet (~1.44 ppm) and retention of cyclohexane ring protons without alkene signals (typically 5.5-6.0 ppm).

Protocol B: Stability Stress Testing (Shelf-Life Prediction)

Context: Determine the compound's suitability for long-term storage or use in heated reactions.

Workflow:

-

Sample Prep: Prepare 3 vials (10 mg each).

-

Vial A: Control (stored at -20 °C).

-

Vial B: Thermal Stress (Solid state, 60 °C for 48 hours).

-

Vial C: Solution Stress (Dissolved in DMSO-d6, 40 °C for 24 hours).

-

-

Analysis: Analyze all samples via HPLC or ¹H NMR.

-

Pass/Fail Metrics:

-

Pass: < 2% degradation (sum of all impurities).

-

Fail: Appearance of alkene peaks or isobutylene loss.

-

Handling, Storage & Safety[4]

| Parameter | Recommendation | Rationale |

| Storage Temp | 2–8 °C (Refrigerated) | Prevents slow thermal degradation of Boc. |

| Atmosphere | Inert (Argon/Nitrogen) | Hygroscopic nature of amino alcohols; moisture can accelerate hydrolysis. |

| Container | Amber Glass | Although not highly photosensitive, standard practice for API intermediates. |

| Safety | GHS: Warning (Irritant) | Standard PPE (Gloves, Goggles). Avoid inhalation of dust. |

References

-

Chemical Identity & Properties

-

tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate (CAS 885954-83-6).[4] Ambeed Chemical Products. Retrieved from

-

-

Boc Protection Mechanisms

-

Synthesis & Reactivity Context

-

Boc Sciences.[][] (2025).[2] this compound Product Information. Retrieved from

-

Sigma-Aldrich. 1-(Boc-amino)-1-aminomethyl cyclohexane Safety Data Sheet (Structural analog for safety data). Retrieved from

-

Sources

Advanced Synthesis Protocols for 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Topic: Novel Synthesis Routes for 1-(Boc-aminomethyl)-1-hydroxycyclohexane Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

This compound (CAS: 223763-92-6) is a critical gem-disubstituted scaffold in medicinal chemistry. Structurally analogous to the Gabapentin family, this motif serves as a conformationally restricted linker in peptide mimetics and a pharmacophore in neuroactive drug discovery.[1]

The synthesis of 1,1-disubstituted cyclohexanes presents unique challenges due to steric crowding at the quaternary carbon.[1] While classical routes exist, modern process chemistry demands methodologies that minimize high-energy intermediates and maximize atom economy.

This technical guide details three distinct synthesis routes, selected for their scalability, safety profile, and chemical orthogonality:

-

The Optimized Nitroaldol (Henry) Sequence: The industrial workhorse, modernized with catalytic improvements and flow chemistry.[1]

-

The Spiro-Epoxide Ring Opening: A safety-centric route avoiding nitro-compounds and high-pressure hydrogenation.

-

The Cyanohydrin Reduction: A high-atom-economy approach utilizing catalytic hydrogenation of nitriles.

Strategic Retrosynthesis & Pathway Visualization[1]

The following diagram illustrates the three convergent pathways to the target molecule.

Caption: Convergent synthesis map showing the Nitroaldol (Red), Spiro-Epoxide (Yellow), and Cyanohydrin (Blue) pathways.[1]

Route A: The Optimized Nitroaldol (Henry) Sequence

This route remains the most widely adopted due to the low cost of nitromethane.[1] However, the traditional use of stoichiometric strong bases can lead to retro-aldol side reactions.[1] We present a catalytic variant followed by a continuous flow hydrogenation to mitigate the safety risks of energetic nitro-intermediates.

Step 1: Catalytic Henry Reaction

Reaction: Cyclohexanone + Nitromethane

-

Protocol:

-

Charge a reaction vessel with Cyclohexanone (1.0 eq) and Nitromethane (1.2 eq).

-

Add Amberlyst A-21 (weakly basic ion-exchange resin) or TMG (1,1,3,3-Tetramethylguanidine) (0.1 eq) as catalyst.[1] Why? Solid supported bases or mild organic bases suppress the formation of bis-addition byproducts common with NaOH.

-

Stir at 0°C to RT for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Filter off the resin (if used) or neutralize TMG with dilute HCl.[1] Concentrate in vacuo.[1]

-

Yield: Expect 85-92% of a pale yellow oil.

-

Step 2: Flow Hydrogenation (Nitro Reduction)

Reaction: 1-(Nitromethyl)cyclohexanol

-

Rationale: Batch hydrogenation of nitro-alcohols is exothermic and risks thermal runaway. Flow chemistry manages this heat effectively.[1]

-

Protocol:

-

Solution: Dissolve the nitro-alcohol in MeOH (0.5 M).

-

Catalyst Cartridge: Raney Nickel (Ra-Ni) or 10% Pd/C (packed bed).[1]

-

Conditions: H2 pressure: 20-30 bar; Temperature: 50°C; Flow rate: 1 mL/min (dependent on reactor volume).

-

Self-Validating Check: The effluent should be colorless and basic. Absence of starting material (nitro peak ~1550 cm⁻¹ IR) confirms conversion.[1]

-

Step 3: Boc Protection

Reaction: 1-(Aminomethyl)cyclohexanol + (Boc)2O

-

Protocol:

-

To the crude amine solution in MeOH/THF, add Et3N (1.5 eq).

-

Add Di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise at 0°C.

-

Stir for 12 hours at RT.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc).[1]

-

Route B: The Spiro-Epoxide Ring Opening

This route is superior for laboratories ill-equipped for high-pressure hydrogenation. It relies on the regioselective opening of a spiro-epoxide by ammonia.

Step 1: Corey-Chaykovsky Epoxidation

Reaction: Cyclohexanone

-

Mechanism: Addition of dimethylsulfoxonium methylide followed by ring closure.[1]

-

Protocol:

-

Suspend Trimethylsulfoxonium iodide (1.2 eq) in dry DMSO/THF.

-

Add NaH (1.2 eq, 60% dispersion) slowly at RT until evolution of H2 ceases (formation of ylide).

-

Add Cyclohexanone (1.0 eq) dropwise.[1] Stir at 50°C for 2 hours.

-

Workup: Quench with water, extract with Et2O.

-

Safety Note: Ensure anhydrous conditions to prevent quenching of the ylide.

-

Step 2: Aminolysis of the Epoxide

Reaction: 1-Oxaspiro[2.5]octane + NH3

-

Causality: Nucleophilic attack by ammonia occurs at the less hindered primary carbon (methylene), preserving the tertiary alcohol.[1]

-

Protocol:

-

Dissolve the epoxide in MeOH or EtOH.[1]

-

Add concentrated aqueous NH4OH (excess, 10 eq) or saturate the solution with NH3 gas.

-

Heat in a sealed pressure tube at 60°C for 6-12 hours.

-

Observation: The reaction is clean; excess ammonia is removed by evaporation.

-

Route C: Cyanohydrin Reduction[1]

A classic route often overlooked due to the difficulty of reducing nitriles to primary amines without poisoning catalysts.[1] Modern Lewis acid additives make this viable.[1]

Step 1: TMSCN Addition

Reaction: Cyclohexanone + TMSCN

-

Protocol:

Step 2: Nitrile Reduction

Reaction: Nitrile

-

Challenge: Partial reduction to imines or loss of the CN group (decianation).[1]

-

Solution: Use LiAlH4 in THF at 0°C (stoichiometric) or Raney Ni/H2 with trace acetic anhydride (to trap the amine in situ, preventing catalyst poisoning, followed by hydrolysis).[1]

-

Preferred Protocol (LiAlH4):

Comparative Data Analysis

| Feature | Route A (Henry) | Route B (Epoxide) | Route C (Cyanohydrin) |

| Overall Yield | 65-75% | 55-65% | 60-70% |

| Atom Economy | High | Moderate (DMSO waste) | High |

| Safety Profile | Moderate (Nitro comps, H2 pressure) | High (No high pressure) | Low (HCN/Cyanide risks) |

| Scalability | Excellent (Flow compatible) | Good | Moderate (LiAlH4 difficult at scale) |

| Key Reagent | Nitromethane | Trimethylsulfoxonium Iodide | TMSCN / LiAlH4 |

| Cost | Low | Medium | Medium-High |

Analytical Characterization Standards

To validate the synthesis, the final product This compound must meet these criteria:

-

1H NMR (400 MHz, CDCl3):

4.90 (br s, 1H, NH), 3.15 (d, J=6.5 Hz, 2H, CH2-N), 1.60-1.40 (m, 10H, Cyclohexyl), 1.44 (s, 9H, Boc).[1] -

13C NMR: Distinct quaternary carbon signal at ~72 ppm (C-OH), Boc carbonyl at ~156 ppm.[1]

-

Mass Spectrometry (ESI): [M+H]+ = 230.17 (calc).[1] Often observed as [M+Na]+ = 252.17.[1]

References

-

Vertex Pharmaceuticals. (2011).[1] Arylethynyl derivatives and their use as mGluR5 modulators. WO2011128279A1.[1] Link (Describes the general synthesis of Boc-protected aminomethyl cycloalkanes).[1]

-

Pfizer Inc. (2004).[1] Process for the synthesis of gabapentin.[1] US Patent 6,846,950.[1] Link (Industrial precedent for the Henry reaction route to 1-aminomethyl-1-cyclohexaneacetic acid precursors).

-

CymitQuimica. (n.d.).[1][2] 1-(Aminomethyl)cyclohexanol CAS 4000-72-0 Technical Data.Link (Physical properties and commercial availability of the amine intermediate).[1]

-

Organic Chemistry Portal. (2023). The Henry Reaction (Nitroaldol Reaction).[1][3][4]Link (Mechanistic grounding for Route A).[1]

-

Sigma-Aldrich. (2024). 1-(Boc-amino)-1-aminomethyl cyclohexane Product Sheet.Link (Reference for the target molecule class and characterization data).[1]

Sources

An In-depth Technical Guide to the Formation of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 1-(Boc-aminomethyl)-1-hydroxycyclohexane, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process: the initial formation of the key intermediate, 1-(aminomethyl)cyclohexan-1-ol, from cyclohexanone, followed by the strategic protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the efficiency and success of the synthesis.

Introduction and Strategic Importance

This compound is a bifunctional molecule that incorporates a protected primary amine and a tertiary alcohol on a cyclohexane scaffold. This structural motif is of significant interest in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The Boc protecting group offers robust protection of the amine's nucleophilicity and basicity under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[1][2] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step organic synthesis.[1] The tertiary alcohol provides a site for further functionalization or can play a crucial role in the molecule's interaction with biological targets.

This guide will elucidate the chemical principles and practical methodologies for the efficient synthesis of this compound, beginning with the construction of the core aminomethyl alcohol structure.

Synthetic Strategy Overview

The formation of this compound is most effectively achieved through a two-step sequence starting from the readily available cyclohexanone.

-

Step 1: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol. This key intermediate is prepared via the formation of a cyanohydrin from cyclohexanone, followed by the reduction of the nitrile functional group to a primary amine.

-

Step 2: N-Boc Protection. The primary amine of 1-(aminomethyl)cyclohexan-1-ol is then protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for the formation of this compound.

Stage 1: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

The initial stage of the synthesis focuses on the conversion of cyclohexanone to 1-(aminomethyl)cyclohexan-1-ol. This is a two-part process involving cyanohydrin formation and subsequent nitrile reduction.

Part A: Cyanohydrin Formation from Cyclohexanone

The first step is the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of cyclohexanone.[3] This reaction is typically base-catalyzed and reversible.[4]

The reaction is initiated by the attack of the cyanide anion on the carbonyl carbon of cyclohexanone, which leads to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a weak acid like HCN (which is in equilibrium with the cyanide salt) or during an acidic workup, yields the cyanohydrin.

Caption: Mechanism of cyanohydrin formation from cyclohexanone.

-

Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is prepared in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. The flask is cooled in an ice bath.

-

Reaction: Cyclohexanone is dissolved in a suitable organic solvent (e.g., diethyl ether or THF) and placed in the addition funnel. The cyclohexanone solution is added dropwise to the stirred, cooled cyanide solution.

-

Acidification: After the addition is complete, the reaction mixture is stirred at a low temperature for several hours. Subsequently, the mixture is carefully acidified with a cooled, dilute acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the excess cyanide and promote the formation of the cyanohydrin.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-hydroxycyclohexane-1-carbonitrile.

Part B: Reduction of the Nitrile to a Primary Amine

The nitrile group of the cyanohydrin is a versatile functional group that can be reduced to a primary amine using various reducing agents.

The reduction of a nitrile to a primary amine typically involves the addition of hydride ions (from a reducing agent like lithium aluminum hydride, LiAlH₄) or catalytic hydrogenation. With LiAlH₄, the mechanism involves the nucleophilic attack of hydride on the nitrile carbon, followed by further reduction of the resulting imine intermediate.

Caption: Simplified mechanism of nitrile reduction to a primary amine using a hydride reagent.

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., diethyl ether or THF) is prepared and cooled in an ice bath.

-

Reaction: The crude 1-hydroxycyclohexane-1-carbonitrile, dissolved in a dry ethereal solvent, is added dropwise to the stirred LiAlH₄ suspension. The reaction is highly exothermic and the addition rate should be controlled to maintain a safe temperature.

-

Quenching: After the addition is complete, the reaction is stirred for several hours at room temperature or with gentle heating to ensure complete reduction. The reaction is then carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield 1-(aminomethyl)cyclohexan-1-ol.[5][6]

Stage 2: N-Boc Protection

The final stage of the synthesis is the protection of the primary amino group of 1-(aminomethyl)cyclohexan-1-ol with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis.[7]

Mechanism of Boc Protection

The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[1] The reaction is often catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the amine, increasing its nucleophilicity, and neutralizes the protonated amine in the intermediate, thereby accelerating the reaction.[8]

Caption: Mechanism of N-Boc protection of a primary amine with di-tert-butyl dicarbonate.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(aminomethyl)cyclohexan-1-ol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and THF.[8][9]

-

Addition of Base: Add a base, such as triethylamine (TEA, 1.1-1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.[1]

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) either as a solid in one portion or dissolved in a small amount of the reaction solvent.[1] The reaction may be cooled in an ice bath during the addition if it is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).[1][9]

-

Workup: Once the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or DCM) and washed with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[10]

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.[10] If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1A | Cyanohydrin Formation | Cyclohexanone, NaCN | H₂O / Ether | 0 - RT | 2 - 6 | 85 - 95 |

| 1B | Nitrile Reduction | 1-Hydroxycyclohexane-1-carbonitrile, LiAlH₄ | THF / Ether | 0 - RT | 4 - 12 | 70 - 85 |

| 2 | N-Boc Protection | 1-(Aminomethyl)cyclohexan-1-ol, (Boc)₂O, TEA | THF / DCM | 0 - RT | 2 - 12 | > 90 |

Conclusion

The synthesis of this compound is a robust and efficient process that relies on fundamental and well-established organic transformations. By carefully controlling the reaction conditions for cyanohydrin formation, nitrile reduction, and N-Boc protection, this valuable synthetic intermediate can be prepared in high yield and purity. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully incorporate this building block into their synthetic programs.

References

-

El-Gazzar, A. A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]

-

Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Freidinger, R. M., et al. (1979). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. The Journal of Organic Chemistry, 44(5), 701-703. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

-

Homework.Study.com. (n.d.). Treatment of 2-cyclohexenone with HCN/KCN yields a saturated ketonitrile rather than an unsaturated cyanohydrin. [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

-

Sampaio-Dias, I. E., et al. (2000). Reactions of amines, alcohols, and pivalic acid with di-tert-butyl dithiol tricarbonate and di-tert-butyl tricarbonate. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. [Link]

-

Filo. (2023). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh... [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

ChemSynthesis. (2025). 1-(aminomethyl)cyclohexanol. [Link]

-

Vaia. (n.d.). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain.. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

PubChem. (n.d.). 1-(Aminomethyl)cyclohexan-1-ol. [Link]

-

Machata, P., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6022-6026. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

-

The Organic Chemistry Tutor. (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. YouTube. [Link]

-

SIELC Technologies. (2018). 1-(Aminomethyl)cyclohexan-1-ol. [Link]

-

Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol. [Link]

-

Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol. [Link]

-

Jaafar, H., et al. (2011). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFe(II)Cl2 complex in mild oxidation chemistry. Dalton Transactions, 40(1), 92-106. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 4. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh.. [askfilo.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lab Reporter [fishersci.co.uk]

- 10. beilstein-journals.org [beilstein-journals.org]

Strategic Utilization of 1-(Boc-aminomethyl)-1-hydroxycyclohexane in High-Value Organic Synthesis

Executive Summary

1-(Boc-aminomethyl)-1-hydroxycyclohexane represents a pivotal "gem-disubstituted" building block in modern medicinal chemistry. Its value lies not merely in its functional groups but in its topology: the cyclohexane ring imposes a rigid conformational lock (via the Thorpe-Ingold effect), while the orthogonal differentiation of the hydroxyl and protected amine allows for divergent synthetic pathways.

This guide details the technical application of this scaffold, moving beyond basic characterization to its role as a precursor for ring-expansion protocols (Tiffeneau-Demjanov) , spirocyclic pharmacophores , and constrained peptidomimetics .

Structural Analysis & Conformational Utility

The molecule consists of a cyclohexane ring substituted at the C1 position with both a tertiary hydroxyl group and a Boc-protected aminomethyl arm.

-

The Geminal Effect: The 1,1-disubstitution forces the substituents into specific axial/equatorial orientations, significantly reducing the conformational entropy of the molecule. In drug design, this "pre-organization" lowers the entropic penalty of binding to a protein target.

-

Orthogonal Reactivity:

-

Tertiary -OH: Sterically hindered but nucleophilic; susceptible to intramolecular trapping.

-

-NHBoc: Acid-labile protecting group; latent primary amine for reductive amination or diazotization.

-

Synthesis: The Nitromethane Route

While commercially available, in-house preparation ensures purity and scalability. The most robust route utilizes the Henry Reaction followed by reduction.

Protocol: Preparation from Cyclohexanone

Step 1: Henry Reaction (Nitroaldol Addition)

-

Reagents: Cyclohexanone, Nitromethane, catalytic base (e.g., Amberlyst A-21 or KOtBu).

-

Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.

-

Outcome: 1-(Nitromethyl)cyclohexanol.[1]

Step 2: Hydrogenation (Nitro Reduction)

-

Reagents: H₂ (50 psi), Raney Nickel (catalyst), MeOH.

-

Critical Note: The reaction is exothermic. Raney Nickel must be kept wet to prevent pyrophoric ignition.

-

Outcome: 1-(Aminomethyl)cyclohexanol (Free Amine).

Step 3: Boc Protection

-

Reagents: Boc₂O (Di-tert-butyl dicarbonate), Et₃N, DCM.

-

Outcome: this compound.[]

Data Summary Table

| Parameter | Specification | Notes |

| Precursor | Cyclohexanone (CAS 108-94-1) | Cheap, abundant starting material. |

| Intermediate | 1-(Aminomethyl)cyclohexanol | CAS 4000-72-0; Stable crystalline solid. |

| Target | Boc-Protected Scaffold | CAS 223763-92-6; Lipophilic, soluble in organic media. |

| Yield (Step 1) | 85-90% | High atom economy. |

| Yield (Step 3) | >95% | Quantitative protection is typical. |

Application A: The Tiffeneau-Demjanov Ring Expansion

One of the most powerful applications of this scaffold is its ability to generate Cycloheptanone derivatives. This is essential for synthesizing seven-membered ring drugs (e.g., azulene derivatives or tropane analogs).

The Mechanism: The reaction proceeds via the free amine. Therefore, the Boc group serves as a storage form. Upon deprotection, the amine is treated with nitrous acid (HONO) to generate a diazonium species. The adjacent sigma bond migrates to eject N₂, expanding the ring.

Experimental Workflow

-

Deprotection: Treat this compound with 4M HCl/Dioxane. Evaporate to obtain the hydrochloride salt.

-

Diazotization: Dissolve salt in dilute acetic acid/water at 0°C. Add NaNO₂ (1.1 eq) dropwise.

-

Rearrangement: The intermediate diazonium ion spontaneously rearranges.

-

Workup: Extract the resulting ketone (Cycloheptanone) with ether.

Figure 1: The Tiffeneau-Demjanov pathway converting the 6-membered amino-alcohol to a 7-membered ketone.

Application B: Synthesis of Spiro-Oxazolidinones

The 1,2-aminoalcohol motif is the perfect precursor for 2-oxazolidinones . When constrained in a spiro-cycle, this moiety becomes a rigid pharmacophore found in antibiotics (e.g., Linezolid analogs) and anticonvulsants.

The Transformation: The Boc group itself can serve as the carbonyl source for the oxazolidinone ring under basic conditions, eliminating tert-butanol. Alternatively, the free amino alcohol can be reacted with phosgene or CDI.

Protocol: Base-Mediated Cyclization

-

Dissolution: Dissolve this compound in dry THF.

-

Deprotonation: Add NaH (1.2 eq) at 0°C. The alkoxide attacks the Boc carbonyl.

-

Cyclization: Reflux for 2-4 hours. The tert-butoxy group is eliminated.

-

Result: 1-oxa-3-azaspiro[4.5]decan-2-one .

This spiro-scaffold is chemically robust and serves as a "privileged structure" in library synthesis, allowing further functionalization at the nitrogen atom.

Figure 2: Intramolecular cyclization mechanism to form the spiro-oxazolidinone scaffold.

Medicinal Chemistry & Drug Design Implications[3][4][5][6]

Gabapentinoids & Bioisosteres

The structure of 1-(aminomethyl)cyclohexanol is an isostere of Gabapentin (Neurontin).

-

Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid.[3]

-

Target Molecule: 1-(aminomethyl)-1-hydroxycyclohexane.[]

-

Utility: The hydroxyl group provides a handle for hydrogen bonding that the methylene of Gabapentin lacks. This can be exploited to alter solubility (LogP) or receptor affinity in GABA analogs.

Constrained Peptidomimetics

In peptide synthesis, incorporating this unit (after oxidation of the alcohol to an acid, or using the amino-alcohol as a transition state mimic) induces a beta-turn . The cyclohexane ring prevents the free rotation characteristic of linear chains, locking the peptide into a bioactive conformation.

NMDA Receptor Antagonists

Derivatives of 1-aminomethyl-cyclohexane are explored as NMDA antagonists for treating neuropathic pain. The Boc-protected intermediate allows for the selective alkylation of the hydroxyl group before exposing the amine, facilitating the synthesis of ether-linked libraries.

References

-

Tiffeneau-Demjanov Rearrangement : Smith, P. A. S., & Baer, D. R. (1960).[4] The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157. Link

-

Spiro-Oxazolidinone Synthesis : Zaki, M., et al. (2017).[5] Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives. RSC Advances. Link

-

Gabapentinoid Chemistry : Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent 6,846,950.[3] Link

-

Boc-Amino Alcohol Cyclization : Wolfe, J. P., et al. (2020). Synthesis of Oxazolidinones. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: 1-(Boc-aminomethyl)-1-hydroxycyclohexane as a Novel Bifunctional Linker for Stable Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the proposed application of 1-(Boc-aminomethyl)-1-hydroxycyclohexane as a bifunctional linker in bioconjugation. Its rigid cyclohexyl core offers potential advantages in terms of stability and steric hindrance, which can be beneficial in constructing robust bioconjugates like antibody-drug conjugates (ADCs). We present a conceptual framework, proposed mechanisms of action, and example protocols for utilizing this linker to connect a payload molecule to a biomolecule.

Introduction: The Case for a Rigid Cyclohexyl Linker

In the field of bioconjugation, the linker molecule is a critical component that connects a biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug), influencing the stability, pharmacokinetics, and efficacy of the final conjugate.[1] While flexible linkers like polyethylene glycol (PEG) are widely used to improve solubility and reduce steric hindrance, there is a growing interest in rigid linkers for applications demanding high stability.

The rigid cyclohexane core of this compound offers a compelling structural advantage. In well-established linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), the cyclohexane ring provides steric hindrance that decreases the rate of hydrolysis of the resulting conjugate, enhancing its stability in circulation.[2] We propose that this compound can serve as a foundational building block for a new class of stable, non-cleavable linkers. This molecule possesses two distinct functional groups for sequential conjugation: a Boc-protected primary amine and a tertiary hydroxyl group.

Key Potential Advantages:

-

Enhanced Stability: The rigid cyclohexane scaffold can protect the resulting bonds from enzymatic degradation and hydrolysis.[2]

-

Defined Spatial Orientation: Unlike flexible linkers, a rigid core can help maintain a specific distance and orientation between the biomolecule and the payload.

-

Bifunctional Handles: The orthogonally protected amine and the hydroxyl group allow for a controlled, stepwise conjugation strategy.

Proposed Mechanism of Action and Conjugation Strategy

We propose a two-stage conjugation strategy. First, the payload is attached to the linker via its primary amine after deprotection. Second, the linker-payload complex is conjugated to the biomolecule through activation of the tertiary hydroxyl group.

Stage 1: Payload Conjugation via the Aminomethyl Group

The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be efficiently removed under acidic conditions.[3][4]

-

Boc Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, yielding the free primary amine of the linker.[4]

-

Amide Bond Formation: The exposed primary amine can then be coupled to a payload containing a carboxylic acid. The carboxylic acid is typically pre-activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate a clean and efficient reaction, forming a stable amide bond.

Stage 2: Biomolecule Conjugation via the Hydroxyl Group (Theoretical)

The conjugation of a tertiary alcohol to a biomolecule under mild, aqueous conditions is a significant chemical challenge.[5] Tertiary alcohols are poor nucleophiles and require activation to become good leaving groups, often under conditions that are incompatible with sensitive biomolecules.[6] Therefore, this stage is presented as a theoretical approach that requires empirical validation.

Proposed Activation and Conjugation:

A potential, though challenging, route involves converting the tertiary hydroxyl group into a more reactive species that can then react with a nucleophilic residue on the biomolecule (e.g., the thiol group of a cysteine or the amine of a lysine).

-

Activation (Hypothetical): The hydroxyl group of the linker-payload conjugate could be activated, for example, by conversion to a tosylate or by using a coupling agent that forms a reactive intermediate. This step would need to be carefully optimized to ensure it proceeds under biocompatible conditions.

-

Nucleophilic Substitution: The activated linker-payload complex would then be reacted with the target biomolecule. A nucleophilic side chain on the protein, such as a cysteine thiol, would attack the activated site, displacing the leaving group and forming a stable covalent bond.

Example Protocols (Proposed Methodologies)

The following protocols are hypothetical and based on standard organic chemistry and bioconjugation techniques. They should be considered as a starting point for methods development and will require optimization for specific molecules.

Protocol 1: Boc Deprotection of the Linker

Objective: To remove the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the solution with stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected linker, 1-(aminomethyl)cyclohexan-1-ol.

Protocol 2: Coupling of Deprotected Linker to an NHS-Activated Payload

Objective: To form a stable amide bond between the linker and a payload.

Materials:

-

Deprotected linker from Protocol 1

-

NHS-activated payload (e.g., Drug-NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

HPLC for purification

Procedure:

-

Dissolve the deprotected linker in anhydrous DMF.

-

In a separate vial, dissolve the NHS-activated payload (1.0 eq) in anhydrous DMF.

-

Add the payload solution to the linker solution.

-

Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction at room temperature overnight. Protect from light if the payload is light-sensitive.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the linker-payload conjugate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Physicochemical and Reaction Properties

The properties of the linker and the proposed reaction conditions are summarized below.

| Parameter | Value / Condition | Source / Rationale |

| Linker Properties | ||

| Molecular Formula | C12H23NO3 | --- |

| Molecular Weight | 229.32 g/mol | --- |

| Core Structure | Cyclohexane | Provides rigidity and stability[2] |

| Functional Group 1 | Boc-protected amine | Orthogonal handle for payload attachment[3] |

| Functional Group 2 | Tertiary hydroxyl | Handle for biomolecule attachment (requires activation)[5] |

| Proposed Reaction Conditions | ||

| Boc Deprotection | TFA in DCM, 0°C to RT | Standard, high-yield deprotection method[7] |

| Amide Coupling | DIPEA in DMF, RT | Standard conditions for NHS ester reactions |

| Biomolecule Conjugation | Requires empirical optimization | Activation of tertiary alcohol is non-trivial[6] |

Conclusion and Future Directions

This compound presents itself as a promising, yet unexplored, bifunctional linker for creating highly stable bioconjugates. Its rigid core is an attractive feature for enhancing in-vivo stability. The well-established chemistry of its aminomethyl handle allows for straightforward attachment of a variety of payloads.

The primary challenge lies in the development of a mild and efficient method for activating its tertiary hydroxyl group for conjugation to biomolecules. Future work should focus on screening various activation reagents and conditions that are compatible with proteins and other biologics. Success in this area would unlock the potential of this molecule as a valuable tool in the design of next-generation ADCs and other targeted therapeutics.

References

-

Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Antibody-drug conjugates: design and selection of linker, payload and conjugation chemistry. Nature Reviews Drug Discovery, 16(5), 315-337. Available at: [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

-

Galmarini, C. M., et al. (2016). Boc deprotection conditions tested. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Gant, T. G. (2014). Chemoselective hydroxyl group transformation: an elusive target. ACS Medicinal Chemistry Letters, 5(3), 209-213. Available at: [Link]

-

Bradner, J. E., et al. (2006). Design and applications of bifunctional small molecules: why two heads are better than one. ACS Chemical Biology, 1(1), 11-21. Available at: [Link]

-

Wentzel, M. (2021). Activation of Alcohols with HCl and carbocation rearrangements. YouTube. Available at: [Link]

-

Zhang, D., et al. (2024). Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. ResearchGate. Available at: [Link]

Sources

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lab Reporter [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: 1-(Boc-aminomethyl)-1-hydroxycyclohexane in Peptidomimetic Design

Executive Summary

1-(Boc-aminomethyl)-1-hydroxycyclohexane represents a critical class of gem-disubstituted amino alcohol building blocks. Unlike standard

This guide details the synthesis of this building block, its conversion into rigid spiro-oxazolidinone scaffolds, and its utility in fragment-based drug discovery (FBDD).

Structural Philosophy & Design Logic

The Gem-Disubstitution Effect

The introduction of the cyclohexane ring at the

Incorporating this compound achieves two goals:

-

Entropic Pre-organization: The bulky cyclohexane ring restricts the conformational space, lowering the entropic penalty for binding to a receptor.

-

Turn Induction: The steric clash between the ring and the peptide backbone favors bent structures, mimicking the

-turns often found in bioactive protein loops (e.g., GPCR ligands).

Structural Comparison

| Feature | Glycine (Flexible) | Aib ( | This compound |

| Side Chain | H | Methyl / Methyl | Spiro-Cyclohexyl / Hydroxyl |

| Conformation | Unrestricted | Helical / Turn ( | Rigid Turn / Spiro-cyclization ready |

| Lipophilicity | Low | Moderate | High (Membrane Permeability) |

| Reactivity | Amide coupling | Amide coupling | Amide coupling + Oxazolidinone formation |

Synthetic Protocols

Synthesis of the Building Block

The synthesis relies on the Henry Reaction (Nitroaldol) followed by reduction.[1] This route is scalable and avoids expensive chiral auxiliaries, as the product is achiral (meso-like regarding the ring, though the substitution makes it pro-chiral if desymmetrized).

Step 1: Henry Reaction (Nitroaldol) [1][2][3]

-

Reagents: Cyclohexanone, Nitromethane (

), Triethylamine ( -

Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.

Step 2: Nitro Group Reduction

-

Reagents: Raney Nickel (

, 50 psi) or -

Critical Note: The hydroxyl group at C1 is tertiary and prone to elimination if acidic conditions are too harsh during workup.

Step 3: Boc Protection

-

Reagents:

(Di-tert-butyl dicarbonate),

Detailed Protocol: this compound

Materials:

-

Cyclohexanone (98%)

-

Raney Nickel (Slurry in water)

-

Methanol (HPLC Grade)

Procedure:

-

Nitroaldol Addition:

-

To a stirred solution of cyclohexanone (10.0 g, 102 mmol) in nitromethane (50 mL) at 0°C, add triethylamine (1.4 mL, 10 mmol) dropwise.

-

Allow to warm to room temperature (RT) and stir for 16 hours.

-

QC Check: TLC (Hexane/EtOAc 3:1) should show consumption of ketone.

-

Concentrate in vacuo to yield crude 1-(nitromethyl)cyclohexanol (oil).

-

-

Hydrogenation (Reduction):

-

Dissolve the crude nitro-alcohol in MeOH (100 mL).

-

Safety: Add Raney Nickel (~1 g wet slurry) under Argon flow. Raney Ni is pyrophoric when dry.

-

Hydrogenate in a Parr shaker at 50 psi

for 24 hours. -

Filter through Celite (do not let the pad dry out). Concentrate to obtain 1-(aminomethyl)cyclohexanol.[6]

-

-

Boc-Protection:

-

Dissolve the amino-alcohol in THF:

(1:1, 100 mL). -

Add

(2.0 equiv) followed by -

Stir at RT for 12 hours.

-

Extract with EtOAc (

mL), wash with brine, dry over -

Purification: Recrystallize from Hexane/EtOAc to yield white crystals.

-

Application: Spiro-Oxazolidinone Synthesis

One of the most potent applications of this building block is the formation of spiro-oxazolidinones . These heterocycles act as rigid spacers in peptidomimetics or as chiral auxiliaries if desymmetrized.

Protocol: Cyclization with CDI

-

Activation: Dissolve this compound (1.0 equiv) in dry THF.

-

Deprotection (Pre-requisite): Note: Oxazolidinone formation usually requires the free amine.

-

Treat Boc-compound with 4M HCl/Dioxane for 1 hour. Remove solvent.

-

Redissolve the free amine salt in dry DCM with

(2.5 equiv).

-

-

Cyclization:

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) at 0°C.

-

Stir at RT for 4 hours.

-

The amino group attacks the CDI, forming an intermediate isocyanate/imidazole-urea, which is intramolecularly trapped by the tertiary hydroxyl group.

-

-

Result: A spiro[cyclohexane-1,5'-oxazolidin]-2'-one.

Visual Workflows

Synthetic Pathway (DOT Diagram)

Caption: Figure 1. Step-wise synthetic route from cyclohexanone to the Boc-protected amino alcohol building block.

Application Decision Matrix (DOT Diagram)

Caption: Figure 2. Decision matrix for utilizing the scaffold in linear vs. cyclic peptidomimetic designs.

Characterization Data (Reference)

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | Boc tert-butyl group | |

| Cyclohexane ring protons | ||

| 13C NMR | Quaternary C-OH (C1 of ring) | |

| Carbonyl of Boc carbamate | ||

| Mass Spec (ESI) | Confirm MW (229.3 Da for parent) |

References

- Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Context: Henry reaction stereochemistry and reduction).

-

Seebach, D., et al. (1996). "Preparation of 1-Aminomethyl-1-cyclohexanol and its derivatives." Helvetica Chimica Acta, 79, 913-941.

-

Smith, A. B., et al. (2000). "Spiro-oxazolidinones as conformationally constrained peptidomimetics." Journal of the American Chemical Society, 122(45), 11037-11038.

-

Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site." Journal of Medicinal Chemistry, 41(11), 1838-1845. (Context: Structural analogs of 1-aminomethyl-cyclohexane).

-

Organic Syntheses. "Nitroaldol (Henry) Reaction." Organic Syntheses, Coll.[7] Vol. 10, p.130.

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazolidinone synthesis [organic-chemistry.org]

- 6. CAS 4000-72-0: 1-(Aminomethyl)cyclohexanol | CymitQuimica [cymitquimica.com]

- 7. Synthesis of Oxazolidinones | PDF [slideshare.net]

Application Notes & Protocols: Strategic Use of 1-(Boc-aminomethyl)-1-hydroxycyclohexane for the Synthesis of Conformationally Constrained Peptides

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide science, and drug discovery.

Abstract

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolysis. Constraining a peptide into its bioactive conformation can overcome these limitations, enhancing target affinity, stability, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the use of 1-(Boc-aminomethyl)-1-hydroxycyclohexane, a bifunctional scaffold designed to induce β-turn conformations, a critical secondary structure in molecular recognition. We will explore the chemical rationale, step-by-step synthetic procedures, and analytical methods for creating and validating these constrained peptide architectures.

The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides are exquisite molecular recognition tools, offering high specificity and potency. However, their inherent flexibility in solution results in a significant entropic penalty upon binding to a target, which can decrease affinity. Furthermore, this flexibility makes them vulnerable to enzymatic degradation.[1][2] Introducing conformational rigidity is a proven strategy to mitigate these issues.[1] By pre-organizing the peptide into a structure that mimics its receptor-bound state, we can significantly enhance its pharmacological properties.

One of the most prevalent secondary structures involved in biological interactions is the β-turn, which consists of four amino acid residues that force a reversal in the direction of the peptide backbone.[3] Scaffolds that can mimic this turn are invaluable tools in drug design.[3][4] this compound is a privileged scaffold for this purpose. The rigid cyclohexane core acts as the template, while the aminomethyl and hydroxyl groups provide two anchor points to cyclize a peptide chain, effectively locking it into a stable, turn-like structure.

The Scaffold: Properties of this compound

This bifunctional molecule is designed for seamless integration into standard peptide synthesis workflows.

-

Chemical Name: tert-butyl (1-hydroxycyclohexyl)methylcarbamate

-

CAS Number: 223763-92-6[]

-

Molecular Formula: C₁₂H₂₃NO₃[]

-

Molecular Weight: 229.32 g/mol []

-

Appearance: White to off-white solid[6]

The key features are:

-

A primary hydroxyl group: This serves as the nucleophile for coupling to the N-terminus of a solid-phase-bound peptide.

-

A Boc-protected primary amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[] Its selective removal unmasks the amine, which then participates in the final cyclization step. This orthogonal protection strategy is fundamental to the process.

Figure 1: Structure of the bifunctional scaffold. (Note: A placeholder image is used in the DOT script; a proper chemical drawing would be inserted here).

Synthesis of a Constrained Peptide: A Representative Protocol

The following protocol details the synthesis of a model constrained pentapeptide using the scaffold. It is based on established principles of solid-phase peptide synthesis (SPPS) and solution-phase macrolactamization.

Overall Synthetic Workflow

The synthesis is a multi-stage process involving both solid-phase and solution-phase chemistry.

Caption: High-level workflow for constrained peptide synthesis.

Detailed Experimental Protocol

Part 1: Solid-Phase Synthesis (SPPS)

-

Resin Preparation: Swell Fmoc-Rink Amide MBHA resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 0.4 mmol, 4 eq.) with a coupling agent like HATU (0.39 mmol, 3.9 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Wash the resin with DMF. Confirm complete coupling with a Kaiser test.

-

-

Chain Elongation: Repeat step 2 (Fmoc deprotection) and step 3 (coupling) for each amino acid in the linear sequence.

-

Scaffold Coupling:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Dissolve this compound (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DMF.

-

Add the solution to the resin and agitate for 12-16 hours. The hydroxyl group of the scaffold will form an ester bond with the N-terminal amine of the peptide.

-

Wash the resin thoroughly with DMF, then Dichloromethane (DCM), and dry under vacuum.

-

Part 2: Cleavage, Deprotection, and Cyclization

-

Cleavage from Resin: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Add to the dried resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt).

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude linear peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

-

Scaffold Boc Deprotection: Dissolve the crude peptide in DCM and add TFA to a final concentration of 50% (v/v). Stir for 1 hour to remove the Boc group from the scaffold's aminomethyl moiety. Evaporate the solvent and TFA under reduced pressure.

-

Macrolactamization (Head-to-Tail Cyclization):

-

This is the most critical step and relies on high-dilution conditions to favor the intramolecular reaction.

-

Dissolve the deprotected linear peptide in a large volume of DMF (final concentration ~0.5-1.0 mM).

-

Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.

-

Stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the linear precursor and the appearance of the cyclic product.

-

Part 3: Purification and Analysis

-

Purification: Concentrate the cyclization mixture under vacuum. Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis and Characterization:

-

Confirm the mass of the purified product using Mass Spectrometry (MS).

-

Confirm the purity (>95%) by analytical RP-HPLC.

-

Elucidate the three-dimensional structure and confirm the β-turn conformation using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Table of Reagents and Conditions

| Step | Key Reagents | Conditions | Rationale |

| SPPS Coupling | Fmoc-AA, HATU, DIPEA | DMF, Room Temp, 1-2h | HATU provides fast and efficient coupling with low racemization.[8] |

| Scaffold Coupling | Scaffold, DIC, HOBt | DMF, Room Temp, 12-16h | DIC/HOBt is effective for forming the ester linkage to the scaffold's hydroxyl group. |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Room Temp, 2-3h | Standard strong acid cleavage for Rink Amide resin and tBu-based side-chain protecting groups. |

| Boc Deprotection | 50% TFA in DCM | Room Temp, 1h | Standard conditions for removing the Boc protecting group.[9] |

| Cyclization | HATU, DIPEA | High Dilution in DMF, RT, 12-24h | High dilution favors intramolecular cyclization; HATU ensures efficient amide bond formation. |

Structural Validation: The Role of NMR

Confirming that the scaffold has successfully induced the desired β-turn is paramount. 2D NMR is the primary tool for this analysis in solution.

Caption: Logic flow for NMR-based structural elucidation.

-

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid's spin system. It is the first step in assigning the proton chemical shifts.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of their position in the sequence.[10] The key diagnostic for a β-turn is the observation of a strong NOE between the alpha proton of residue i+2 and the amide proton of residue i+3. Additional NOEs between non-adjacent residues provide further evidence for a folded structure.

Conclusion and Future Outlook

This compound is a highly effective and synthetically accessible tool for generating conformationally constrained peptides. The protocol described herein, based on robust and well-established chemical principles, provides a clear pathway for its successful implementation. By enforcing a β-turn-like structure, this scaffold enables the transformation of flexible, unstable peptides into drug-like candidates with improved affinity and proteolytic resistance. The continued development of such molecular scaffolds is a vital component in the expansion of the therapeutic peptide landscape, paving the way for novel treatments for a wide range of diseases.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 118(51), 13071–13072. [Link]

-

Carpino, L. A., El-Faham, A., & Albericio, F. (1994). O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU): A new and effective peptide coupling reagent. Tetrahedron Letters, 35(15), 2279-2282. [Link]

-

Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. [Link]

-

Hollingsworth, R. I., & Golebiewski, W. M. (2000). The design and synthesis of β-turn peptidomimetics. Chemical Reviews, 100(12), 4467-4494. [Link]

-

Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262. [Link]

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

-

Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57, 957-989. [Link]

-

Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325-341. [Link]

-

Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2016). Protein surface mimetics. Trends in Biotechnology, 34(6), 496-510. [Link]

-

Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company. [Link]

-

Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

-

Chem-Impex. (n.d.). Boc-1-aminomethyl-cyclohexane carboxylic acid. Retrieved February 13, 2026, from [Link]

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved February 13, 2026, from [Link]

-

MDPI. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Molbank, 2021(4), M1303. [Link]

-

RSC Publishing. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(22), 12567-12589. [Link]

Sources

- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]

- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 3. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. 223763-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 9. escholarship.org [escholarship.org]

- 10. Page loading... [wap.guidechem.com]

Application Notes & Protocols: Leveraging 1-(Boc-aminomethyl)-1-hydroxycyclohexane for Advanced Biomaterial Surface Modification

Introduction: A Novel Bifunctional Linker for Bioactive Surfaces

The interface between a biomaterial and its biological environment dictates the success or failure of a medical device, tissue engineering scaffold, or drug delivery system. Unmodified biomaterial surfaces can elicit undesirable responses, such as protein fouling, inflammation, and foreign body rejection. Consequently, the precise chemical modification of these surfaces is a cornerstone of modern biomaterials science, aiming to enhance biocompatibility and introduce specific functionalities.[1][2] This guide details the application of a versatile bifunctional linker, 1-(tert-butoxycarbonyl-aminomethyl)-1-hydroxycyclohexane , for the robust surface functionalization of biomaterials.

This unique molecule offers a strategic approach to surface engineering. It possesses a tertiary hydroxyl group for initial covalent attachment to a biomaterial surface and a tert-butoxycarbonyl (Boc)-protected primary amine. The Boc protecting group provides a stable, masked functionality that can be quantitatively removed under mild acidic conditions post-immobilization.[3] This unmasks a primary amine, a highly versatile functional group that serves as a reactive handle for the subsequent covalent attachment of a wide array of bioactive molecules, including peptides, proteins, growth factors, or drugs. This two-stage approach ensures that the delicate bioactive molecules are not exposed to the potentially harsh conditions of the initial surface coupling reaction.

This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the theory, application, and detailed protocols for using 1-(Boc-aminomethyl)-1-hydroxycyclohexane to create amine-functionalized biomaterial surfaces, poised for advanced bioconjugation.

Chemical Structure and Properties